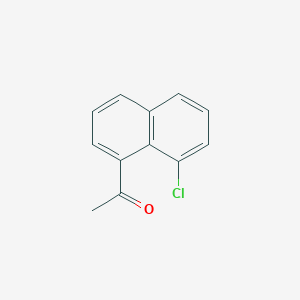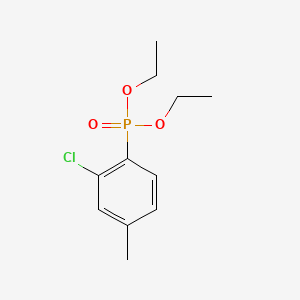
Diethyl (2-Chloro-4-methylphenyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (2-Chloro-4-methylphenyl)phosphonate is an organophosphorus compound with the molecular formula C11H16ClO3P It is a phosphonate ester that features a 2-chloro-4-methylphenyl group attached to a diethyl phosphonate moiety
准备方法
Synthetic Routes and Reaction Conditions
Diethyl (2-Chloro-4-methylphenyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, diethyl phosphite can react with 2-chloro-4-methylbenzyl chloride under basic conditions to yield the desired product .
Another method involves the palladium-catalyzed cross-coupling reaction. In this process, diethyl phosphonate reacts with 2-chloro-4-methylphenyl iodide in the presence of a palladium catalyst and a base, such as potassium carbonate, under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically employs large-scale versions of the aforementioned synthetic routes. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
Diethyl (2-Chloro-4-methylphenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction Reactions: The aromatic ring can undergo reduction reactions, such as hydrogenation, to form the corresponding cyclohexyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Major Products Formed
Substitution: Formation of substituted phosphonates, such as diethyl (2-azido-4-methylphenyl)phosphonate.
Oxidation: Formation of diethyl (2-chloro-4-methylphenyl)phosphonic acid.
Reduction: Formation of diethyl (2-chloro-4-cyclohexylphenyl)phosphonate.
科学研究应用
Diethyl (2-Chloro-4-methylphenyl)phosphonate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Materials Science: Utilized in the development of novel materials, including polymers and coatings, due to its ability to impart flame retardant properties.
Corrosion Inhibition: Studied for its effectiveness as a corrosion inhibitor for metals in acidic environments.
作用机制
The mechanism of action of diethyl (2-chloro-4-methylphenyl)phosphonate varies depending on its application:
Enzyme Inhibition: Acts by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: Interacts with specific receptors on cell surfaces, altering signal transduction pathways and modulating cellular responses.
Corrosion Inhibition: Adsorbs onto metal surfaces, forming a protective layer that prevents oxidation and corrosion.
相似化合物的比较
Diethyl (2-Chloro-4-methylphenyl)phosphonate can be compared with other similar compounds, such as:
Diethyl (4-chlorophenyl)phosphonate: Lacks the methyl group at the 4-position, which may affect its reactivity and applications.
Diethyl (2-chlorophenyl)phosphonate: Lacks the methyl group at the 4-position, potentially altering its chemical properties and biological activity.
Diethyl (4-methylphenyl)phosphonate: Lacks the chlorine atom, which may influence its reactivity and effectiveness in certain applications.
属性
分子式 |
C11H16ClO3P |
|---|---|
分子量 |
262.67 g/mol |
IUPAC 名称 |
2-chloro-1-diethoxyphosphoryl-4-methylbenzene |
InChI |
InChI=1S/C11H16ClO3P/c1-4-14-16(13,15-5-2)11-7-6-9(3)8-10(11)12/h6-8H,4-5H2,1-3H3 |
InChI 键 |
ZYMMHBXFIJDSKP-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C1=C(C=C(C=C1)C)Cl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


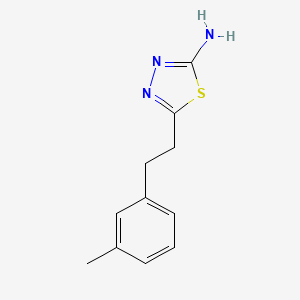

![6,8-Dibromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B15335000.png)
![(R)-N-[(1S)-1-Ferrocenylethyl-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15335003.png)
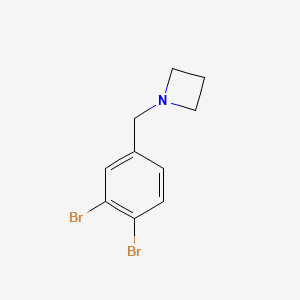
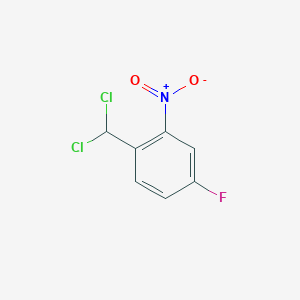

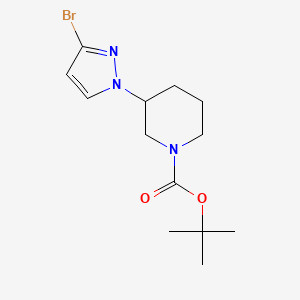
![2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15335028.png)

![2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol](/img/structure/B15335039.png)
![1-[(Chloromethoxy)methyl]-3,5-dimethylbenzene](/img/structure/B15335049.png)
![6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B15335052.png)
